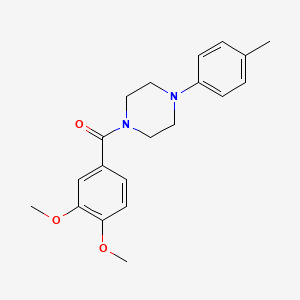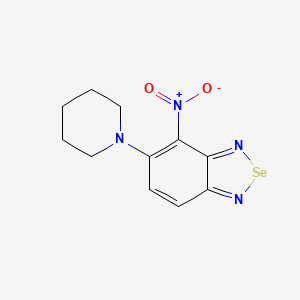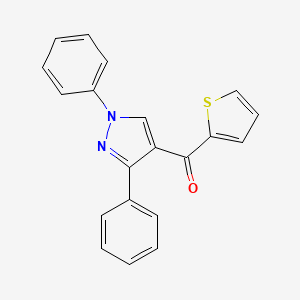
(3,4-Dimethoxyphenyl)(4-p-tolylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYBENZOYL)-4-(4-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dimethoxybenzoyl group and a methylphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a nucleophilic substitution reaction using 4-methylphenyl halide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIMETHOXYBENZOYL)-4-(4-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-4-(4-METHYLPHENYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
1-(3,4-DIMETHOXYBENZOYL)-4-(4-CHLOROPHENYL)PIPERAZINE: Similar structure with a chlorophenyl group instead of a methylphenyl group.
1-(3,4-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE: Similar structure with a fluorophenyl group instead of a methylphenyl group.
Uniqueness: 1-(3,4-DIMETHOXYBENZOYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of both dimethoxybenzoyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O3/c1-15-4-7-17(8-5-15)21-10-12-22(13-11-21)20(23)16-6-9-18(24-2)19(14-16)25-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
DKBQCCCYGNBHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11508503.png)

![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol](/img/structure/B11508507.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11508529.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11508532.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11508537.png)
![N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B11508541.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11508563.png)
![2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11508569.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11508576.png)


![N-[1-(Adamantan-1-YL)propyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11508597.png)
